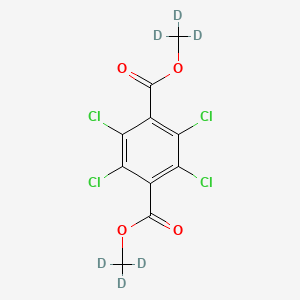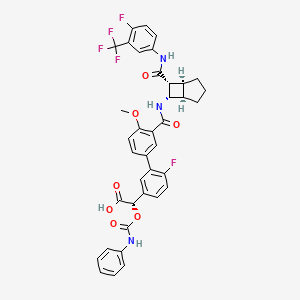
RXFP1 receptor agonist-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RXFP1 receptor agonist-6 is a synthetic compound designed to activate the relaxin family peptide receptor 1 (RXFP1). This receptor is a G protein-coupled receptor that plays a crucial role in reproductive and cardiovascular physiology. The activation of RXFP1 by its natural ligand, relaxin-2, leads to various physiological effects, including vasodilation, anti-inflammatory responses, and extracellular matrix remodeling .
准备方法
The synthesis of RXFP1 receptor agonist-6 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific chemical groups that enhance its activity and selectivity towards RXFP1. The synthetic route typically involves:
Formation of the Core Structure: This step involves the construction of the core molecular framework through a series of organic reactions, such as cyclization and coupling reactions.
Functionalization: Introduction of functional groups that enhance the binding affinity and selectivity of the compound towards RXFP1. This may involve reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound are optimized to maximize yield and minimize production costs. These methods often involve large-scale synthesis using automated reactors and continuous flow processes .
化学反应分析
RXFP1 receptor agonist-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxyl or carbonyl derivatives, while reduction may yield alcohols or amines .
科学研究应用
RXFP1 receptor agonist-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of RXFP1 and to develop new RXFP1-targeting drugs.
Biology: Employed in cellular and molecular biology studies to investigate the signaling pathways and physiological effects mediated by RXFP1 activation.
Medicine: Explored as a potential therapeutic agent for conditions such as heart failure, fibrosis, and reproductive disorders due to its ability to modulate RXFP1 signaling.
Industry: Utilized in the development of diagnostic assays and screening platforms for RXFP1-targeting compounds
作用机制
The mechanism of action of RXFP1 receptor agonist-6 involves binding to the RXFP1 receptor and activating its signaling pathways. Upon binding, the compound induces a conformational change in the receptor, leading to the activation of downstream signaling cascades. These cascades include:
cAMP Pathway: Activation of adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).
ERK Pathway: Activation of extracellular signal-regulated kinases (ERK), which are involved in cell proliferation, differentiation, and survival.
Anti-inflammatory Pathways: Reduction of inflammatory cytokines such as tumor necrosis factor-alpha and transforming growth factor-beta
相似化合物的比较
RXFP1 receptor agonist-6 is unique compared to other similar compounds due to its high selectivity and potency towards RXFP1. Similar compounds include:
ML290: A small molecule agonist of RXFP1 with similar binding properties but different pharmacokinetic profiles.
B7-33: A single-chain derivative of the relaxin hormone that selectively activates RXFP1 and has shown efficacy in preclinical models of fibrosis and heart disease.
AZD5462: Another RXFP1 agonist that has been studied for its effects on renal function and heart failure .
属性
分子式 |
C38H32F5N3O7 |
|---|---|
分子量 |
737.7 g/mol |
IUPAC 名称 |
(2S)-2-[4-fluoro-3-[3-[[(1S,5R,6S,7R)-7-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-6-bicyclo[3.2.0]heptanyl]carbamoyl]-4-methoxyphenyl]phenyl]-2-(phenylcarbamoyloxy)acetic acid |
InChI |
InChI=1S/C38H32F5N3O7/c1-52-30-15-11-19(25-17-20(10-13-28(25)39)33(36(49)50)53-37(51)45-21-6-3-2-4-7-21)16-26(30)34(47)46-32-24-9-5-8-23(24)31(32)35(48)44-22-12-14-29(40)27(18-22)38(41,42)43/h2-4,6-7,10-18,23-24,31-33H,5,8-9H2,1H3,(H,44,48)(H,45,51)(H,46,47)(H,49,50)/t23-,24+,31+,32-,33-/m0/s1 |
InChI 键 |
AEMHQINEOUHGTE-YLMCUGEHSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)[C@@H](C(=O)O)OC(=O)NC3=CC=CC=C3)F)C(=O)N[C@H]4[C@@H]5CCC[C@@H]5[C@H]4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |
规范 SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(=O)O)OC(=O)NC3=CC=CC=C3)F)C(=O)NC4C5CCCC5C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



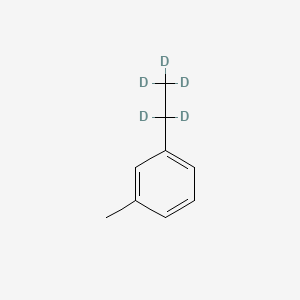
![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)


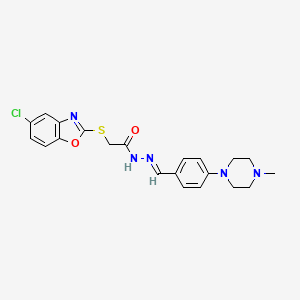
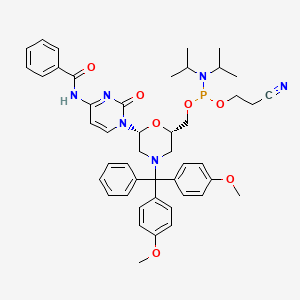
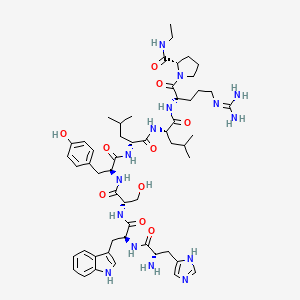

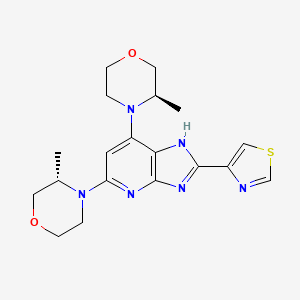
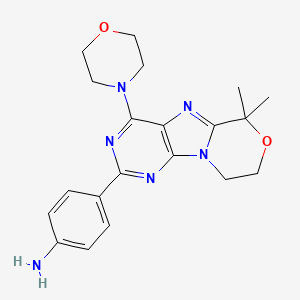

![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
